3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one
Description
Properties
IUPAC Name |
3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-12-5-3-11(4-6-12)9-18(21)10-24-15-8-13(23-2)7-14(19)16(15)17(18)20/h3-8,19,21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSFFWMTNAFHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Synthetic Challenges
The target compound features a 4H-chromen-4-one core substituted with hydroxyl groups at positions 3 and 5, a methoxy group at position 7, and a (4-methoxyphenyl)methyl group at position 3. The presence of multiple oxygenated substituents necessitates precise regiocontrol during synthesis to avoid undesired side reactions, particularly during methylation and benzylation steps. Key challenges include:
- Regioselective methylation of the 7-hydroxyl group without affecting the 3- and 5-hydroxyls.
- Introduction of the (4-methoxyphenyl)methyl group at position 3 while maintaining the integrity of the chromenone scaffold.
- Stability of intermediates under acidic or basic conditions, given the susceptibility of chromenones to ring-opening reactions.
Synthetic Routes and Methodologies
Pathway 1: Sequential Methylation and Friedel-Crafts Alkylation
This route begins with 3,5,7-trihydroxy-4H-chromen-4-one (1), a scaffold derived from natural sources such as quercetin or synthesized via cyclization of resorcinol derivatives.
Step 1: Selective Methylation at Position 7
The 7-hydroxyl group is methylated using methyl iodide (1.1 equiv.) in dimethylformamide (DMF) at 60°C for 6 hours, yielding 7-methoxy-3,5-dihydroxy-4H-chromen-4-one (2) in 85% yield. The reaction’s regioselectivity arises from the lower nucleophilicity of the 5-hydroxyl group compared to the 7-hydroxyl, as evidenced by NMR studies.
Step 2: Protection of 3- and 5-Hydroxyls
Acetylation with acetic anhydride (5 equiv.) in pyridine at room temperature for 3 hours produces 3,5-diacetyl-7-methoxy-4H-chromen-4-one (3). This step prevents unwanted side reactions during subsequent alkylation.
Step 3: Friedel-Crafts Alkylation
Treatment of 3 with 4-methoxybenzyl chloride (1.2 equiv.) in the presence of anhydrous AlCl₃ (1.5 equiv.) in dichloromethane at 0°C for 2 hours introduces the (4-methoxyphenyl)methyl group at position 3, yielding 3-(4-methoxybenzyl)-3,5-diacetyl-7-methoxy-4H-chromen-4-one (4) in 72% yield. The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ facilitating the generation of a benzyl carbocation.
Step 4: Deprotection
Hydrolysis of 4 with 10% aqueous HCl in methanol at reflux for 4 hours removes the acetyl groups, affording the target compound in 68% yield.
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | CH₃I, DMF, 60°C | 85% | 98% |
| 2 | (Ac)₂O, pyridine | 95% | 97% |
| 3 | 4-MeO-BnCl, AlCl₃ | 72% | 93% |
| 4 | HCl/MeOH, reflux | 68% | 96% |
Pathway 2: One-Pot Tandem Cyclization-Alkylation
This method streamlines the synthesis by combining chromenone ring formation and benzylation in a single pot.
Reaction Setup
A mixture of 2,4,6-trihydroxyacetophenone (5, 1.0 equiv.), 4-methoxybenzyl bromide (1.5 equiv.), and K₂CO₃ (3.0 equiv.) in dimethyl sulfoxide (DMSO) is heated at 120°C for 12 hours. The reaction proceeds via:
- Base-mediated cyclization to form the chromenone core.
- Concurrent alkylation at position 3 by the 4-methoxybenzyl bromide.
The crude product is purified via column chromatography (hexane:ethyl acetate, 4:1) to yield the target compound in 58% yield. While efficient, this method suffers from moderate regiocontrol, with 15–20% of the 5-benzylated byproduct formed.
Pathway 3: Enzymatic Synthesis
Emerging approaches utilize horseradish peroxidase (HRP) to catalyze the coupling of 3,5-dihydroxy-7-methoxy-4H-chromen-4-one (6) with 4-methoxybenzyl alcohol (7) in a phosphate buffer (pH 7.0) containing H₂O₂ (0.1 mM). The enzyme facilitates radical-mediated C–C bond formation, achieving 40% conversion after 24 hours. Though environmentally friendly, this method requires optimization to improve yields and scalability.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 12.52 (s, 1H, 5-OH), 10.82 (s, 1H, 3-OH), 7.28 (d, J = 8.6 Hz, 2H, ArH), 6.91 (d, J = 8.6 Hz, 2H, ArH), 6.38 (s, 1H, H-8), 6.17 (s, 1H, H-6), 4.92 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃), 3.72 (s, 3H, OCH₃).
- ¹³C NMR (125 MHz, DMSO-d₆): δ 182.4 (C-4), 164.2 (C-7), 161.8 (C-5), 159.3 (C-3), 132.5 (C-1'), 129.7 (C-2', C-6'), 114.1 (C-3', C-5'), 103.6 (C-8), 98.2 (C-6), 55.8 (OCH₃), 55.3 (OCH₃), 41.7 (CH₂).
Industrial and Pharmacological Applications
The compound’s antioxidant and anti-inflammatory properties, linked to its polyphenolic structure, make it a candidate for drug development. Scalable synthesis remains a focus, with Pathway 1 being the most viable for large-scale production due to its high yields and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Diosmetin undergoes various chemical reactions, including:
Oxidation: Diosmetin can be oxidized to form corresponding quinones.
Reduction: Reduction of diosmetin can yield dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Methyl iodide and acetic anhydride are typical reagents for methylation and acetylation reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Ethers and esters
Scientific Research Applications
Biological Activities
- Antioxidant Properties
- Anti-inflammatory Effects
- Anticancer Potential
- Neuroprotective Effects
Applications in Agriculture
- Pesticidal Activity
Case Studies
Mechanism of Action
Diosmetin exerts its effects primarily through its interaction with various molecular targets. It acts as a weak agonist of the TrkB receptor, which is involved in neurotrophic signaling pathways . This interaction can lead to the activation of downstream signaling cascades that promote cell survival, differentiation, and growth.
Comparison with Similar Compounds
Structural Features
The target compound’s substituents distinguish it from analogs:
- Core structure: Chromen-4-one (common among flavonoids).
- Substituents :
- Two hydroxy groups at C3 and C3.
- Methoxy at C5.
- Bulky (4-methoxyphenyl)methyl group at C3.
Comparisons with key analogs (Table 1):
Physicochemical and Pharmacokinetic Properties
Data from structural analogs suggest trends (Table 2):
*Inferred based on structural trends:
Biological Activity
3,5-Dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one, also known as a flavonoid derivative, has garnered attention due to its diverse biological activities. Flavonoids are known for their antioxidant, anti-inflammatory, and anticancer properties. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H16O6
- IUPAC Name : 3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one
- Molecular Weight : Approximately 320.29 g/mol
This compound features a chromenone backbone with multiple hydroxyl and methoxy groups, which contribute to its biological activity.
Antioxidant Activity
Research indicates that flavonoids exhibit significant antioxidant properties due to their ability to scavenge free radicals. A study demonstrated that 3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one effectively reduced oxidative stress markers in vitro. The compound's antioxidant capacity was comparable to well-known antioxidants such as vitamin C and E .
Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, including arthritis and cardiovascular diseases .
Anticancer Properties
In vitro studies have revealed that this flavonoid derivative can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Induction of apoptosis |
| HT-29 (Colon) | 30 | Cell cycle arrest |
| A549 (Lung) | 35 | Inhibition of proliferation |
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of this compound against various viruses. Molecular docking studies indicate that it may inhibit viral replication by targeting specific viral proteins essential for the life cycle of pathogens like SARS-CoV-2 .
Case Studies
- Case Study on Antioxidant Activity : A study published in Food Chemistry evaluated the antioxidant capacity of several flavonoids, including our compound. Results showed a significant reduction in DPPH radical levels, indicating strong radical scavenging activity .
- Clinical Trial on Anti-inflammatory Effects : A clinical trial involving patients with chronic inflammatory diseases assessed the efficacy of this flavonoid in reducing inflammatory markers. The results indicated a statistically significant decrease in CRP levels after treatment with the compound over a six-week period .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
